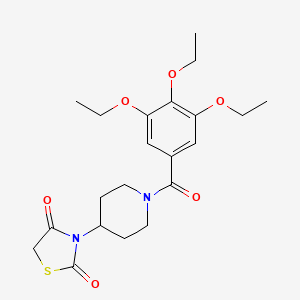

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

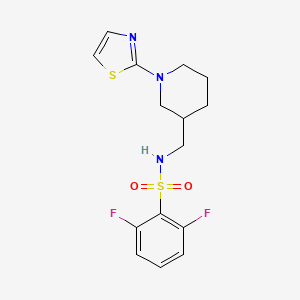

The compound contains a thiazolidine-2,4-dione moiety, a piperidin-4-yl group, and a 3,4,5-triethoxybenzoyl group. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazolidine-2,4-dione derivatives, related to the chemical structure of interest, have been extensively studied for their antimicrobial properties. A synthesis strategy involving Knoevenagel condensation has led to compounds showing significant antibacterial activity against Gram-positive bacteria and remarkable antifungal activity. The specific compound 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated potent antimicrobial effects, highlighting the therapeutic potential of thiazolidine derivatives in combating infectious diseases (Prakash et al., 2011).

Anticancer Activity

Thiazolidine-2,4-dione derivatives have also been synthesized for their potential anticancer activity. A study focusing on N-substituted indole derivatives, incorporating thiazolidine-2,4-dione, revealed compounds that significantly inhibited the topoisomerase-I enzyme, a crucial target in cancer therapy. This suggests the structure's potential in developing new anticancer agents, offering insights into the design of novel therapeutics targeting cancer cell proliferation and survival (Kumar & Sharma, 2022).

Enhancement of Biological Activities

The assembly of 5-aminomethylene derivatives of thiazolidine-2,4-dione, through the integration of various biologically active molecules, has resulted in compounds with enhanced antibacterial and antifungal activities. This strategic combination underscores the utility of thiazolidine derivatives in developing more potent antimicrobial agents, providing a foundation for future therapeutic applications (Mohanty et al., 2015).

Antidiabetic Agents

Thiazolidine-2,4-dione compounds are established for their efficacy in reducing blood glucose levels, marking them as potent antidiabetic agents. Research focusing on the synthesis of novel thiazolidine-2,4-dione derivatives has shown promising results in blood glucose reduction, reinforcing the compound's role in managing diabetes. The synthesis approach and subsequent biological evaluations have highlighted these derivatives' potential as effective antidiabetic therapies (Kadium et al., 2022).

Future Directions

Given the extensive biological potential of thiazolidine-2,4-dione (TZD) motifs , there is a significant interest in the development of new compounds with these motifs for various therapeutic applications. Future research could focus on optimizing the synthesis methods and exploring the biological activities of these compounds in more detail.

properties

IUPAC Name |

3-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6S/c1-4-27-16-11-14(12-17(28-5-2)19(16)29-6-3)20(25)22-9-7-15(8-10-22)23-18(24)13-30-21(23)26/h11-12,15H,4-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGELBDLMUIGXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)

![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)

![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2721623.png)